molecular formula C18H34BrNO2 B12731025 Cyclopentylacetic acid, alpha-cyclopentyl-, 2-(diethylamino)ethyl ester, hydrobromide CAS No. 102571-09-5

Cyclopentylacetic acid, alpha-cyclopentyl-, 2-(diethylamino)ethyl ester, hydrobromide

Cat. No.: B12731025
CAS No.: 102571-09-5
M. Wt: 376.4 g/mol
InChI Key: CKPGMVVUOWPJDG-UHFFFAOYSA-N
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Description

Sa 274: is a chemical compound with the molecular formula C18H34BrNO2 and a molecular weight of 376.38 . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sa 274 involves multiple steps, starting from readily available precursors. One common method includes the reaction of a brominated compound with an amine, followed by esterification to form the final product. The reaction conditions typically involve the use of solvents like tetrahydrofuran and benzene, with catalysts such as trifluoroacetic acid and sodium acetate to enhance the reaction yield .

Industrial Production Methods: In industrial settings, the production of Sa 274 is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Sa 274 undergoes various chemical reactions, including:

    Oxidation: Sa 274 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of Sa 274 can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Sa 274 can participate in substitution reactions, where the bromine atom is replaced by other functional groups like hydroxyl or amino groups using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Sa 274 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sa 274 involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, in biological systems, Sa 274 may inhibit certain enzymes or receptors, thereby affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness of Sa 274: Sa 274 stands out due to its unique combination of chemical properties and biological activities. Unlike salicylic acid, which is primarily used for its anti-inflammatory effects, Sa 274 has a broader range of applications, including potential therapeutic uses in cancer and microbial infections. Additionally, Sa 274’s specific mechanism of action and molecular targets make it a valuable compound for targeted research and development .

Properties

CAS No.

102571-09-5

Molecular Formula

C18H34BrNO2

Molecular Weight

376.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,2-dicyclopentylacetate;hydrobromide

InChI

InChI=1S/C18H33NO2.BrH/c1-3-19(4-2)13-14-21-18(20)17(15-9-5-6-10-15)16-11-7-8-12-16;/h15-17H,3-14H2,1-2H3;1H

InChI Key

CKPGMVVUOWPJDG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.Br

Origin of Product

United States

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